Asparanin B

Overview

Description

Natural product derived from plant source.

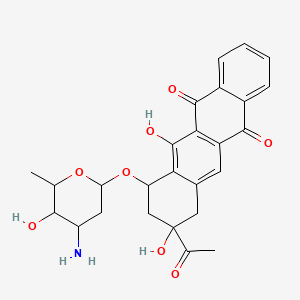

Shatavarin IV, glycoside of sarsasapogenin, is the major saponin found in the roots of Asparagus racemosus. It is the an important constituent of nutraceuticals and functional foods with anticarcinogenic and antioxidant properties.

Sarsasapogenin 3-O-4G-rhamnosylsophoroside is a triterpenoid.

Scientific Research Applications

Anticancer Activity

Asparanin B, a steroidal saponin extracted from Asparagus officinalis L., has shown promising anticancer properties. Studies have demonstrated its efficacy in inducing cell cycle arrest and apoptosis in various cancer cell lines:

Hepatocellular Carcinoma

Asparanin A, closely related to this compound, induced G(2)/M cell cycle arrest and apoptosis in HepG2 cells. This process involved down-regulation of cell cycle-related proteins and activation of apoptosis pathways through a p53-independent manner (Liu et al., 2009).

Endometrial Carcinoma

Asparanin A inhibited proliferation and induced apoptosis in endometrial carcinoma cells via mitochondrial pathways and inhibition of the PI3K/AKT/mTOR pathway (Zhang et al., 2019).

Antimetastatic Effects

In human endometrial cancer, Asparanin A demonstrated anti-metastasis effects by suppressing cell migration and invasion through the Ras/ERK/MAPK pathway (Zhang et al., 2021).

Nematicidal Activity

Steroidal saponins like this compound possess nematicidal activity, influencing the mobility of nematode larvae such as Meloidogyne incognita. This suggests potential applications in agricultural pest management (Meher et al., 1988).

Mechanism of Action

Shatavarin IV, also known as Asparanin B or Curillin H, is a steroidal saponin found in the roots of Asparagus racemosus . This compound has been gaining importance due to its recently detected pharmacological activities .

Target of Action

Shatavarin IV’s primary targets include CASP3, TNF, VEGFA, PTGS2, and CNR1 . These targets play crucial roles in various biological processes, including apoptosis, inflammation, angiogenesis, and pain sensation .

Mode of Action

For instance, it has been observed to induce dietary restriction (DR) in Caenorhabditis elegans, leading to increased lifespan .

Biochemical Pathways

Shatavarin IV affects several biochemical pathways. It has been observed to induce autophagy in Caenorhabditis elegans, a process that is regulated by the mTOR pathway and works in a PHA-4/FOXA dependent manner . The longevity effect achieved by Shatavarin IV is also dependent on SKN-1/NRF-2 and partially dependent on DAF-16/FOXO .

Pharmacokinetics

It has been found to be present in roots (040%) and in an enriched fraction (6120%) of Asparagus racemosus .

Result of Action

Shatavarin IV has been reported to have various effects at the molecular and cellular levels. It significantly increases lifespan, reduces the aging by-product lipofuscin, and increases locomotion and chemotaxis behavior in Caenorhabditis elegans . It also reduces the total progeny number of wild type worms along with a significant alleviation of stored fat .

Action Environment

The action of Shatavarin IV can be influenced by environmental factors. For instance, the compound’s action has been studied in different climatic zones, suggesting that its efficacy and stability may vary depending on the environment .

Biochemical Analysis

Biochemical Properties

Asparanin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with the enzyme asparaginase, which catalyzes the hydrolysis of asparagine to aspartic acid and ammonia . This interaction is vital for the metabolism of asparagine and the regulation of nitrogen levels in cells. Additionally, this compound has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways . This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation . For instance, in human hepatocellular carcinoma cells, this compound induces G2/M cell cycle arrest and promotes apoptosis through the mitochondrial pathway . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . In normal cells, this compound has been reported to enhance antioxidant defenses and reduce oxidative stress, thereby protecting cells from damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, this compound binds to asparaginase, enhancing its catalytic activity and promoting the hydrolysis of asparagine . Additionally, this compound inhibits the activity of certain protein kinases, leading to the modulation of cell signaling pathways and the induction of apoptosis . This compound also affects gene expression by regulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . In in vitro studies, this compound has been shown to exert long-term effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, this compound has demonstrated long-term anticancer effects, with significant tumor regression observed in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant defenses and reduce oxidative stress . At higher doses, this compound can induce apoptosis and inhibit cell proliferation . In animal models, threshold effects have been observed, with significant anticancer activity occurring at specific dosage levels . Additionally, high doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of asparagine and the regulation of nitrogen levels in cells . The primary enzyme involved in the metabolism of this compound is asparaginase, which catalyzes the hydrolysis of asparagine to aspartic acid and ammonia . Additionally, this compound interacts with other enzymes, such as protein kinases, influencing their activity and function . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . In cells, this compound is taken up by membrane transporters and distributed to various cellular compartments . This compound can also bind to specific proteins, such as albumin, which facilitates its transport and distribution within the body . The localization and accumulation of this compound in specific tissues and organs can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . This compound can also be targeted to specific subcellular compartments, such as the mitochondria, through specific targeting signals and post-translational modifications . The localization of this compound in specific compartments can influence its activity and function, affecting overall cellular processes and responses .

Properties

IUPAC Name |

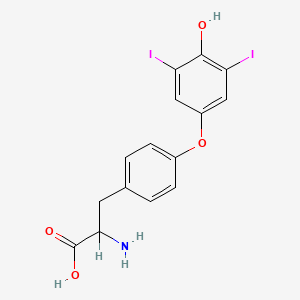

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-41-36(53)34(51)32(49)28(16-46)58-41)37(54)38(29(17-47)59-42)60-40-35(52)33(50)31(48)21(3)56-40/h19-42,46-54H,6-18H2,1-5H3/t19-,20-,21-,22+,23-,24+,25-,26-,27-,28+,29+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39+,40-,41-,42+,43-,44-,45+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUDKRWNGQAFLF-PJFZGHSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317487 | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84633-34-1 | |

| Record name | Shatavarin IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84633-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asparanin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084633341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Shatavarin IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARANIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z905922Y1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-N,3-N-bis[4-[hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]benzene-1,3-dicarboxamide](/img/structure/B1216036.png)